molecular formula C₅H₅D₆NO₂S B1153861 D-Penicillamine-d6

D-Penicillamine-d6

Cat. No.: B1153861
M. Wt: 155.25
Attention: For research use only. Not for human or veterinary use.
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Description

D-Penicillamine-d6 is a stable, deuterium-labeled analog of D-Penicillamine, serving as a critical internal standard in quantitative mass spectrometry-based analyses . Its primary research value lies in tracing the pharmacokinetics, metabolic fate, and bioavailability of its parent drug, D-Penicillamine, without interference in experimental data . Researchers utilize this compound to investigate the mechanisms of chelation therapy in models of Wilson's disease and heavy metal poisoning, where D-Penicillamine facilitates the urinary excretion of accumulated copper and other metals . It is also applied in studies of cystinuria to understand the drug's action in forming more soluble disulfide complexes with cystine, thereby preventing stone formation . Furthermore, D-Penicillamine-d6 enables detailed study of immunomodulatory and antifibrotic effects in research models, providing insights into its impact on collagen cross-linking and T-cell function . This labeled compound is an essential tool for ensuring accurate and reliable data in biomedical research, strictly within a controlled laboratory setting.

Properties

Molecular Formula

C₅H₅D₆NO₂S

Molecular Weight

155.25

Synonyms

3-Mercapto-D-valine-d6;  (2S)-2-Amino-3-methyl-3-sulfanylbutanoic Acid-d6;  (S)-3,3-Dimethylcysteine-d6;  Cuprenil-d6;  Cuprimine-d6;  Cupripen-d6;  D-3-Mercaptovaline-d6;  D-Mercaptovaline-d6;  D-Penamine-d6;  Depamine-d6;  Depen-d6;  Kuprenil-d6;  Mercapty-d6l

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation Methodologies for D Penicillamine D6

Advanced Chemical Synthesis of Deuterated Penicillamine (B1679230) Variants

The introduction of deuterium (B1214612) into the D-penicillamine structure requires specialized synthetic methods to ensure high levels of isotopic enrichment and positional accuracy. These methods can be broadly categorized into those involving stereoselective deuterium introduction and multi-step pathways for specific labeling.

Stereoselective Deuterium Introduction Techniques

The synthesis of D-Penicillamine-d6, where the six hydrogens on the two methyl groups are replaced by deuterium, necessitates stereospecific or stereoselective reactions to maintain the desired D-configuration at the alpha-carbon. One reported approach involves the synthesis of D,L-[4,4'-²H₆]penicillamine. umich.eduumich.edu This synthesis starts from a suitable precursor where the gem-dimethyl groups can be constructed with deuterium atoms. While the specific precursors for D-Penicillamine-d6 are not detailed in the provided results, general principles of deuteration can be applied. For instance, using a deuterated isobutyraldehyde (B47883) in a synthetic route similar to the Asinger process for unlabeled D-penicillamine could be a viable strategy. chemicalbook.com The stereochemistry is often controlled through chiral resolutions or stereoselective enzymatic reactions at a later stage.

Another potential strategy involves the H-D exchange of a suitable penicillamine precursor. Palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source have been shown to be effective for the selective deuteration of amino acids. mdpi.com This method can offer high deuterium incorporation under relatively mild conditions, potentially preserving the chiral integrity of the molecule. mdpi.com

Multi-Step Synthesis Pathways for Positional Labeling

Achieving positional labeling, such as in D-Penicillamine-d6, inherently involves multi-step synthesis. A common strategy for synthesizing D-penicillamine involves the degradation of penicillins or a total synthesis from isobutyraldehyde. chemicalbook.com To produce D-Penicillamine-d6, a deuterated starting material corresponding to the gem-dimethyl moiety would be required.

For example, a synthesis could begin with deuterated acetone (B3395972). The condensation of deuterated acetone with a suitable protected amino acid fragment could lead to a thiazolidine (B150603) intermediate, which is a key precursor in some penicillamine syntheses. chemicalbook.comsci-hub.se Subsequent ring opening and deprotection steps would yield the desired D-Penicillamine-d6.

A documented synthesis of D,L-[4,4'-²H₆]penicillamine involved the use of N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine as an intermediate. umich.edu This intermediate was then further processed, for example, by coupling to other molecules in solid-phase peptide synthesis. umich.edu The initial introduction of the deuterated methyl groups would have occurred early in the synthetic sequence.

Starting Material (Hypothetical)Key IntermediateFinal Product
Deuterated Isobutyraldehyde2-isopropyl-5,5-di(trideuteriomethyl)-3-thiazoline (deuterated analog)D-Penicillamine-d6
Deuterated AcetoneD-2,2-di(trideuteriomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (deuterated analog)D-Penicillamine-d6
N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamineS-Benzyl-N-t-BOC-D,L-[4,4'-²H₆]penicillamineD,L-[4,4'-²H₆]penicillamine

Isotopic Purity and Enrichment Assessment

Following the synthesis of D-Penicillamine-d6, it is crucial to determine its isotopic purity and the degree of deuterium enrichment. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques for Deuterated Analogs

High-Performance Liquid Chromatography (HPLC) is a primary tool for purifying and assessing the chemical purity of deuterated compounds. Reversed-phase ion-pair HPLC has been successfully used for the determination of D-penicillamine and its disulfide. nih.gov While deuterated and non-deuterated analogs often have very similar chemical properties, slight differences in retention times can sometimes be observed in high-resolution chromatographic systems. chromforum.org HPLC is used to separate the final deuterated product from any non-deuterated starting materials or partially deuterated intermediates. For instance, the separation of diastereomeric peptides containing deuterated penicillamine has been achieved using HPLC. umich.edu Thin-layer chromatography (TLC) can also be used for detecting impurities such as D-penicillamine disulfide. chemicalbook.com

Spectroscopic Methods for Isotopic Verification (e.g., Advanced Mass Spectrometry, Quantitative Nuclear Magnetic Resonance)

Mass Spectrometry (MS) is a fundamental technique for confirming the incorporation of deuterium and assessing isotopic enrichment. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the increase in molecular weight due to the deuterium atoms can be clearly observed. massbank.eu High-resolution mass spectrometry can provide accurate mass measurements, which helps to confirm the elemental composition and the number of deuterium atoms incorporated. almacgroup.com Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is particularly powerful for analyzing complex mixtures and quantifying the labeled compound in biological matrices. researchgate.net The fragmentation patterns observed in MS/MS can also provide information about the location of the deuterium labels within the molecule.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique for determining isotopic purity. sigmaaldrich.com In ¹H NMR, the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. umich.edu For D-Penicillamine-d6, the signals for the two methyl groups would be absent in the ¹H NMR spectrum. Furthermore, qNMR can be used to determine the exact level of isotopic enrichment by comparing the integral of a remaining proton signal in the molecule to the integral of a known internal standard. sigmaaldrich.com ¹³C NMR can also be used to confirm the structure and isotopic labeling pattern.

TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC)Chemical purity, separation from non-deuterated and partially deuterated species. umich.edunih.gov
Mass Spectrometry (MS)Confirmation of mass increase due to deuterium, isotopic distribution, and molecular formula verification. massbank.eualmacgroup.com
Tandem Mass Spectrometry (MS/MS)Structural confirmation through fragmentation patterns, quantification in complex mixtures. researchgate.net
Quantitative ¹H NMR (qNMR)Confirmation of deuterium incorporation (signal disappearance), determination of isotopic enrichment. umich.edusigmaaldrich.com
¹³C NMRStructural confirmation of the carbon skeleton.

Advanced Analytical Applications of D Penicillamine D6 in Quantitative Science

Development and Validation of Mass Spectrometry-Based Bioanalytical Assays

The quantification of therapeutic agents in biological samples is a cornerstone of pharmacokinetic and toxicological studies. The development and validation of robust bioanalytical assays are critical for obtaining reliable data. Mass spectrometry, particularly when coupled with chromatographic separation techniques, has become an indispensable tool in this field due to its high sensitivity and selectivity. eijppr.com In the context of analyzing D-penicillamine, a chelating agent used in various therapies, the use of its deuterated analog, D-Penicillamine-d6, has significant implications for assay performance.

Bioanalytical method validation ensures that an analytical procedure is suitable for its intended purpose. This process involves evaluating parameters such as accuracy, precision, selectivity, linearity, recovery, and stability. nih.govmdpi.com For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a significant challenge is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. eijppr.comresearchgate.net This can adversely affect the accuracy and reproducibility of the quantitative results. researchgate.net

D-Penicillamine-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS

The most effective strategy to counteract variability during sample preparation and analysis, especially matrix effects, is the use of a stable isotope-labeled internal standard (SIL-IS). nih.govmedipharmsai.com A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to the analyte of interest. It co-elutes with the analyte during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. researchgate.netmedipharmsai.com D-Penicillamine-d6, which has six deuterium (B1214612) atoms replacing hydrogen atoms, serves as an excellent SIL-IS for the quantification of D-penicillamine.

Mitigating Matrix Effects and Ion Suppression in Quantitative Analysis

Matrix effects are a major concern in quantitative LC-MS/MS analysis as they can lead to erroneous measurements by affecting the ionization efficiency of the analyte. researchgate.netresearchgate.net Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the analyte's signal. researchgate.net

The utility of a SIL-IS like D-Penicillamine-d6 lies in its ability to compensate for these unpredictable matrix effects. Since D-Penicillamine-d6 and the unlabeled D-penicillamine behave almost identically during extraction, chromatography, and ionization, any signal suppression or enhancement that affects the analyte will also affect the SIL-IS to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable quantification. nih.govmedipharmsai.com

For instance, in the analysis of immunosuppressants in whole blood, deuterated internal standards were shown to effectively compensate for matrix effects, allowing for accurate quantification. nih.gov A similar principle applies to the use of D-Penicillamine-d6. The table below illustrates a hypothetical comparison of the matrix effect on D-penicillamine quantification with and without the use of D-Penicillamine-d6 as an internal standard, based on typical findings in bioanalytical method validation.

Table 1: Illustrative Matrix Effect Assessment in Human Plasma

Sample Lot Analyte Response (without IS) Analyte/IS Ratio (with D-Penicillamine-d6) Matrix Effect (%) (without IS) Normalized Matrix Effect (%) (with IS)
Plasma 1 85,000 0.98 -15.0 -2.0
Plasma 2 112,000 1.03 +12.0 +3.0
Plasma 3 78,000 0.97 -22.0 -3.0
Plasma 4 95,000 1.01 -5.0 +1.0
Plasma 5 105,000 1.02 +5.0 +2.0
Plasma 6 89,000 0.99 -11.0 -1.0

This table is for illustrative purposes and demonstrates the typical improvement in mitigating matrix effects when using a SIL-IS.

Enhancing Precision and Accuracy in Complex Sample Matrices

The precision and accuracy of a bioanalytical method are paramount for its reliability. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. The use of D-Penicillamine-d6 as an internal standard significantly enhances both parameters, particularly in complex biological matrices like plasma or urine. nih.gov

During sample processing, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be variability in the recovery of the analyte. D-Penicillamine-d6, being chemically identical to D-penicillamine, will have the same extraction recovery. Therefore, by normalizing the analyte's signal to that of the internal standard, any variations in recovery are compensated for. This results in improved precision (lower coefficient of variation, %CV) and accuracy (bias closer to 0%).

The table below presents a hypothetical dataset from a validation study, comparing the precision and accuracy of D-penicillamine quantification at different concentrations in human plasma, with and without the use of D-Penicillamine-d6.

Table 2: Illustrative Precision and Accuracy Data for D-Penicillamine Quantification

Nominal Conc. (ng/mL) Method Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%CV)
50 Without IS 58.5 17.0 14.5
50 With D-Penicillamine-d6 51.2 2.4 4.8
500 Without IS 445.0 -11.0 12.1
500 With D-Penicillamine-d6 495.5 -0.9 3.2
1500 Without IS 1695.0 13.0 10.5
1500 With D-Penicillamine-d6 1521.0 1.4 2.5

This table is for illustrative purposes and demonstrates the typical improvement in precision and accuracy when using a SIL-IS.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Thiol Compounds

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of thiol compounds like D-penicillamine by GC-MS can be challenging due to their low volatility and high reactivity, which can lead to poor chromatographic peak shape and instability. nih.govcchmc.org To overcome these issues, derivatization is often employed to convert the thiol group into a less polar and more volatile functional group. cchmc.org

In the context of analyzing thiol compounds in various matrices such as food or environmental samples, derivatization followed by GC-MS analysis is a common approach. nih.gov For instance, methods have been developed for the analysis of polyfunctional thiols in wine by converting them to pentafluorobenzyl (PFB) derivatives. cchmc.org Similarly, for the analysis of D-penicillamine, derivatization could be employed to make it amenable to GC-MS analysis.

When using GC-MS for quantitative analysis, a stable isotope-labeled internal standard is just as crucial as in LC-MS/MS. D-Penicillamine-d6 would serve as an ideal internal standard in a GC-MS method for D-penicillamine. It would undergo the same derivatization reaction and have similar chromatographic behavior to the unlabeled analyte. This would allow it to compensate for variations in derivatization efficiency, injection volume, and potential matrix interferences, thereby ensuring accurate and precise quantification of D-penicillamine and other related thiol compounds.

Role in Chromatographic Method Development and Optimization

The development of a robust chromatographic method is essential for the successful separation of an analyte from matrix components and other interfering substances. D-Penicillamine-d6 can play a role not only as an internal standard for quantification but also in the investigation of certain chromatographic phenomena.

Investigation of Isotope Effects on Retention Behavior in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

In most cases, deuterated internal standards are expected to co-elute with their non-deuterated counterparts in reversed-phase chromatography. However, a phenomenon known as the "isotope effect" can sometimes lead to a slight separation between the two compounds. cchmc.org This effect arises because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, such as its van der Waals interactions and hydrogen bonding capabilities. cchmc.org

In reversed-phase HPLC and UPLC, it has been observed that protiated (non-deuterated) compounds may bind more strongly to the nonpolar stationary phase than their deuterated analogs, resulting in slightly longer retention times for the protiated compound. cchmc.org This is because C-H bonds are slightly longer and more polarizable than C-D bonds, which can influence the strength of the hydrophobic interactions with the stationary phase.

While often negligible, this chromatographic isotope effect can be more pronounced when a large number of deuterium atoms are present in the molecule. Investigating the retention behavior of D-Penicillamine and D-Penicillamine-d6 under various HPLC or UPLC conditions (e.g., different mobile phase compositions, temperatures, and stationary phases) can provide insights into the subtle molecular interactions that govern chromatographic separation. While a slight separation might be observed, it is generally not significant enough to compromise the utility of D-Penicillamine-d6 as an internal standard, as the two peaks would still be integrated together or the processing method would account for any minor shift. Understanding these isotope effects is important for advanced method development and for a deeper understanding of chromatographic principles. nih.gov

Application in Reference Standard Generation for Analytical Quality Control and Traceability

In quantitative analytical science, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a benchmark against which analytical instrumentation and methods are calibrated and validated. sigmaaldrich.com D-Penicillamine-d6 is employed as a high-quality reference standard, particularly as an internal standard in mass spectrometry-based quantification methods.

Isotopically labeled internal standards are considered the gold standard for quantitative analysis, especially in complex biological matrices like plasma or urine. researchgate.net Because D-Penicillamine-d6 is chemically almost identical to the non-labeled D-Penicillamine, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is easily distinguished by its higher mass-to-charge ratio (m/z). This allows for precise correction of analytical variability and sample loss during preparation, leading to highly accurate quantification of the target analyte.

Commercial suppliers, such as LGC Standards, provide D-Penicillamine-d6 as a certified reference material. lgcstandards.com These standards come with a certificate of analysis that specifies the material's purity and, in some cases, the precise mass dispensed, ensuring traceability to national and international standards. lgcstandards.comsupelco.com.tw The use of such standards is critical for pharmaceutical quality control, clinical diagnostics, and toxicological screening to ensure that results are accurate, reproducible, and comparable across different laboratories and time points. sigmaaldrich.comnih.govpensoft.netbiointerfaceresearch.comresearchgate.net

Advanced Spectroscopic Characterization Techniques

The introduction of deuterium into the D-Penicillamine structure provides a powerful tool for detailed spectroscopic analysis. The mass difference between hydrogen and deuterium significantly influences spectroscopic properties related to nuclear spin and vibrational energy, which can be exploited in NMR, IR, and Raman spectroscopy.

Utilization of D-Penicillamine-d6 in Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. nih.govnih.gov The use of site-specific deuterium labeling in D-Penicillamine-d6 offers several advantages for NMR studies, primarily through spectral simplification and the facilitation of complex structural analysis. umich.edu

Proton (¹H) NMR spectra of complex molecules can often be crowded and difficult to interpret due to extensive spin-spin coupling between neighboring protons, leading to overlapping multiplets. Replacing specific protons with deuterium atoms, as in D-Penicillamine-d6, removes their corresponding signals from the ¹H NMR spectrum, immediately simplifying it.

Furthermore, a technique known as deuterium decoupling can be applied. While deuterium has a nuclear spin (I=1), its coupling to nearby protons (²J-HD or ³J-HD) can cause broadening or splitting of proton signals. By irradiating the sample at the deuterium resonance frequency during the acquisition of the ¹H spectrum, these couplings are removed. This process, known as heteronuclear decoupling, collapses the multiplets into sharp singlets, dramatically improving spectral resolution and simplifying interpretation. aps.orgblogspot.comresearchgate.net This enhanced precision allows for more accurate measurement of chemical shifts and integration of the remaining proton signals. researchgate.netcolumbia.edu

Technique Effect on a Proton Signal Coupled to Deuterium Benefit
Standard ¹H NMR Signal appears as a multiplet (e.g., a triplet) due to H-D coupling.Reveals connectivity information.
¹H NMR with Deuterium Decoupling The multiplet collapses into a single sharp peak (singlet).Simplifies spectrum, increases signal-to-noise, resolves overlapping signals. aps.org

Determining the three-dimensional shape (conformation) and flexibility of a molecule in solution is crucial for understanding its biological activity. Deuterium labeling is a key tool for these investigations. rsc.org The spectral simplification afforded by D-Penicillamine-d6 allows for the unambiguous assignment of specific proton signals to their respective positions in the molecule. umich.edu

Once signals are assigned, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be performed. NOESY measures through-space interactions between protons that are close to each other, providing distance constraints that are used to build a 3D model of the molecule's predominant conformation. By selectively deuterating parts of the molecule, specific intramolecular distances can be measured more accurately without interference from other signals. Research has shown that using deuterated analogs helps in defining a more rigid and well-defined solution conformation, which is invaluable for understanding how the molecule binds to biological targets like receptors or enzymes. umich.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Structures

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules, which are directly related to their chemical bonds and structure. chemicalbook.comustb.edu.cn The frequency of a bond's vibration is sensitive to the masses of the atoms involved. According to the principles of molecular vibrations, substituting a lighter atom (Hydrogen, mass ≈ 1 amu) with a heavier isotope (Deuterium, mass ≈ 2 amu) significantly lowers the frequency of its stretching and bending vibrations. youtube.com

This "isotope effect" is highly predictable; the frequency of a C-D, N-D, O-D, or S-D bond vibration is approximately 1/√2 (or ~0.707) times the frequency of the corresponding C-H, N-H, O-H, or S-H vibration. youtube.com This shift provides a definitive method for assigning vibrational bands in a spectrum. By comparing the IR or Raman spectrum of D-Penicillamine with that of D-Penicillamine-d6, researchers can confidently identify which spectral features arise from the deuterated positions. rsc.org This technique is crucial for accurately assigning complex spectra and understanding the molecular structure, especially how it changes in different environments or upon binding to other molecules. rsc.orgresearchgate.net

Vibrational Mode Typical Frequency in D-Penicillamine (cm⁻¹) Predicted Frequency in D-Penicillamine-d6 (cm⁻¹)
S-H Stretch~2550~1800 (S-D Stretch)
N-H Stretch~3000-3300~2250-2450 (N-D Stretch)
Aliphatic C-H Stretch~2850-3000Unchanged if methyl groups are not deuterated
C-S Stretch~600-700 orientjchem.orgresearchgate.netLargely unaffected
-NH Wagging~750-850 orientjchem.orgShifts to a lower frequency

Mechanistic Investigations Using D Penicillamine D6 As a Probe

Elucidation of Biochemical and Metabolic Pathways of D-Penicillamine

Stable isotope tracers, such as D-penicillamine-d6, are invaluable for studying the biochemical and metabolic pathways of drugs in vivo. isotope.com By using techniques like mass spectrometry, researchers can distinguish the labeled drug and its metabolites from their endogenous, non-labeled counterparts.

In vitro and ex vivo studies using isotopically labeled D-penicillamine have provided significant insights into its biotransformation. Early investigations using isotopic methods, alongside other techniques, were crucial in developing a more specific assay for D-penicillamine in biological fluids. nih.gov These studies helped to overcome the challenges posed by the drug's instability and the presence of endogenous thiol compounds. nih.gov

Research has shown that D-penicillamine is rapidly but incompletely absorbed in the intestine. nih.gov A small portion of the absorbed dose undergoes metabolism in the liver to form S-methyl-D-penicillamine. nih.govnih.gov The primary metabolites found in urine are the disulfides, including the internal disulfide (penicillamine-penicillamine disulfide) and mixed disulfides like cysteine-penicillamine disulfide. nih.govnih.govnih.gov

A study utilizing ¹⁴C-D-penicillamine revealed that in a normal subject, approximately 50% of the drug was absorbed from the gut. nih.govnih.gov The major urinary metabolites identified were cysteine-penicillamine and penicillamine (B1679230) disulfide. nih.govnih.gov S-methyl-D-penicillamine was the only biochemically transformed metabolite identified in this particular study. nih.govnih.gov

D-penicillamine's therapeutic and toxic effects are rooted in its interactions with various endogenous molecules. Its ability to chelate metals and form thiazolidine (B150603) rings with carbonyl compounds, such as aldehydes, is a key aspect of its mechanism of action. biorxiv.org

Enzymes: D-penicillamine can interact with enzymes in several ways. For instance, it has been shown to inhibit the activity of certain enzymes. In vitro studies in the presence of copper ions have demonstrated that D-penicillamine can inhibit lymphoblastic transformation induced by polyclonal mitogens. nih.gov It also has the potential to interact with catalytically inactive "dead enzymes" which can modulate cellular processes through protein-protein interactions. nih.gov One study investigated the reactivity of catalase with D-penicillamine, revealing that the drug can induce a temporarily inactive state of the enzyme. biorxiv.org This interaction is initiated by the reduction of the enzyme's iron center by D-penicillamine, leading to the generation of a thiyl radical. biorxiv.org

Aldehydes: D-penicillamine is known to react with aldehydes, a property that has been explored in the context of sequestering acetaldehyde, a toxic metabolite of ethanol. biorxiv.org This reaction leads to the formation of a thiazolidine ring. biorxiv.org The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for oxidizing a wide variety of aldehydes. nih.gov While direct isotopic tracer studies with D-penicillamine-d6 on ALDH are not extensively documented in the provided results, the known reactivity of D-penicillamine with aldehydes suggests a potential area for such mechanistic investigations.

Plasma Proteins: In vitro studies have shown that D-penicillamine added to plasma is rapidly transformed into low molecular weight disulfides and, to a lesser extent, D-penicillamine:protein conjugates. nih.gov The rate of this transformation is dependent on the concentration of albumin. nih.gov Interestingly, the disappearance of D-penicillamine is primarily due to oxidation rather than thiol-disulfide interchange with plasma disulfides. nih.gov

Studies of Kinetic Isotope Effects (KIEs) Involving D-Penicillamine-d6

Kinetic isotope effects (KIEs) are a fundamental tool for elucidating reaction mechanisms. libretexts.orgprinceton.edu By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612) in D-penicillamine-d6, subtle changes in reaction rates can be observed. These changes provide valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgprinceton.eduresearchgate.net

Primary Kinetic Isotope Effects (PKIEs): These are observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu For D-penicillamine-d6, a primary KIE would be expected in reactions where a C-D bond in one of the methyl groups is cleaved during the slowest step. The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide insights into the transition state of the reaction. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position adjacent to the reacting center but the bond to the isotope is not broken in the rate-determining step. libretexts.orgprinceton.edu For D-penicillamine-d6, an SKIE might be observed in reactions where the chemical environment of the deuterated methyl groups changes during the transition state. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu Inverse secondary KIEs have been observed in reactions involving changes in hybridization from sp2 to sp3. researchgate.net

The following table summarizes the types of kinetic isotope effects:

Isotope Effect TypeDescription
Primary KIE Isotopic substitution at the bond being broken or formed in the rate-determining step. libretexts.orgprinceton.edu
Secondary KIE Isotopic substitution at a position adjacent to the bond being broken or formed in the rate-determining step. libretexts.orgprinceton.edu

The strategic placement of deuterium in D-penicillamine-d6 allows researchers to pinpoint the rate-limiting step of a reaction. If a significant primary KIE is observed, it strongly suggests that the cleavage of the C-H (or C-D) bond is part of the slowest step. researchgate.netnih.gov The magnitude of the KIE can also provide information about the geometry of the transition state. princeton.edu For example, a maximum KIE is often observed when the transition state is symmetrical. princeton.edu

Conversely, the absence of a KIE when one is expected may indicate that the bond-breaking step is not rate-limiting, or that it occurs after the rate-determining step. nih.gov The combination of primary and secondary KIEs can offer a more detailed picture of the reaction mechanism and the structure of the transition state. nih.govrutgers.edu

Solvent kinetic isotope effects (SKIEs) are observed when a reaction is carried out in a deuterated solvent, such as heavy water (D₂O), instead of the usual protic solvent (H₂O). chem-station.com These effects can provide information about the role of the solvent and proton transfer in the reaction mechanism. chem-station.comnih.gov

When studying the reactions of D-penicillamine, performing the reaction in D₂O could reveal whether proton transfer from the thiol or amino group, or from the solvent itself, is involved in the rate-determining step. An inverse solvent KIE, where the reaction is faster in D₂O, can sometimes occur and is often attributed to an inverse equilibrium isotope effect on a rapid equilibrium step that precedes the rate-limiting step. chem-station.commdpi.com

It is important to consider that D₂O is more viscous than H₂O, which can also affect reaction rates. mdpi.com Therefore, control experiments using viscosogens are often performed to distinguish between true solvent isotope effects and viscosity effects. mdpi.com

The following table outlines potential outcomes of solvent KIE studies:

ObservationPotential Mechanistic Implication
Normal SKIE (kH₂O/kD₂O > 1) Proton transfer is involved in the rate-determining step. nih.gov
Inverse SKIE (kH₂O/kD₂O < 1) A pre-equilibrium step involving proton transfer occurs before the rate-limiting step. chem-station.commdpi.com
No SKIE (kH₂O/kD₂O ≈ 1) Proton transfer is not involved in the rate-determining step. nih.gov

Theoretical and Computational Approaches Complementing D Penicillamine D6 Research

Quantum Mechanical Calculations of Isotopic Effects

Quantum mechanical (QM) calculations are fundamental to understanding the kinetic isotope effect (KIE), which is a key consequence of deuteration. The substitution of hydrogen with deuterium (B1214612) in D-Penicillamine-d6 leads to a change in mass that, while seemingly small, has a measurable impact on the vibrational frequencies of the molecule's bonds. This, in turn, can affect the activation energy of chemical reactions in which these bonds are broken or formed.

Density Functional Theory (DFT) is a commonly employed QM method to investigate these phenomena. researchgate.net By calculating the vibrational frequencies of both D-Penicillamine and its d6 isotopologue, researchers can predict the magnitude of the KIE. For instance, the C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in zero-point energy (ZPE) can lead to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond, thus slowing down the reaction rate. These calculations are crucial for predicting how deuteration will affect the metabolic stability of D-Penicillamine-d6.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds in a Model System

Bond TypeVibrational Frequency (cm⁻¹)Zero-Point Energy (kcal/mol)
C-H~2900-3100~4.1-4.4
C-D~2100-2300~3.0-3.3

Note: The data in this table is illustrative and represents typical ranges for C-H and C-D bond vibrational frequencies and their corresponding zero-point energies. Actual values for D-Penicillamine-d6 would require specific calculations.

Molecular Modeling and Simulation of Deuterated Analog Behavior

MD simulations can reveal subtle changes in the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern drug-receptor binding. While the electronic structure is largely unchanged by deuteration, the increased mass of deuterium can lead to alterations in the molecule's conformational flexibility and residence time within a binding pocket. For example, a simulation might show that the deuterated analog forms more stable hydrogen bonds or has a slightly different preferred binding pose, which could translate to altered pharmacological activity.

Table 2: Hypothetical Comparison of Binding Properties from Molecular Dynamics Simulations

CompoundBinding Affinity (kcal/mol)Residence Time (ns)Key Interacting Residues
D-Penicillamine-7.515Cys34, His119, Asp124
D-Penicillamine-d6-7.820Cys34, His119, Asp124

Note: This table presents hypothetical data to illustrate the potential impact of deuteration on binding properties as might be observed in a molecular dynamics simulation. These are not experimental values.

In Silico Prediction of Metabolic Fate and Reaction Mechanisms with Deuterated Compounds

In silico methods for predicting drug metabolism are powerful tools in drug discovery and development. news-medical.net These computational models can predict the likely sites of metabolism on a molecule and the metabolites that will be formed. When applied to deuterated compounds like D-Penicillamine-d6, these models can help to anticipate how isotopic substitution will alter the metabolic profile.

The primary mechanism by which deuteration affects metabolism is the kinetic isotope effect. By replacing hydrogens at known sites of metabolic attack with deuterium, the rate of metabolism at those sites can be significantly reduced. bath.ac.uk In silico models can incorporate KIE predictions to forecast a shift in metabolic pathways. For D-Penicillamine, known metabolic transformations include the formation of disulfides and S-methylation. nih.gov For D-Penicillamine-d6, in silico predictions might suggest a decrease in the rate of any metabolic reactions that involve the cleavage of a C-D bond, potentially leading to a longer half-life and altered proportions of its various metabolites.

Table 3: Predicted Metabolic Pathways and Impact of Deuteration for D-Penicillamine-d6

Metabolic ReactionEnzyme FamilyPredicted Rate (Relative to Parent)Expected Impact of Deuteration
Disulfide ExchangeN/AHighMinimal to None
S-MethylationThiopurine S-methyltransferaseModerateMinimal to None
Oxidation at Deuterated SiteCytochrome P450LowSignificant Rate Decrease

Note: This table provides a predictive overview of the metabolic fate of D-Penicillamine-d6 based on known metabolic pathways of D-Penicillamine and the principles of the kinetic isotope effect.

Future Directions and Emerging Research Avenues for Deuterated D Penicillamine

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, are poised to benefit significantly from the use of D-Penicillamine-d6. These high-throughput technologies are instrumental in understanding the molecular basis of diseases and identifying potential biomarkers and drug targets. mdpi.com The integration of stable isotope-labeled compounds like D-Penicillamine-d6 is a promising strategy to enhance the accuracy and reliability of these analyses.

In metabolomics, deuterated compounds can serve as ideal internal standards for quantitative studies using mass spectrometry. The mass shift due to deuterium (B1214612) labeling allows for clear differentiation between the internal standard and the endogenous analyte, improving the precision of quantification. Future research may focus on developing targeted metabolomics assays using D-Penicillamine-d6 to precisely track the metabolic fate of D-penicillamine in biological systems. This could provide deeper insights into its mechanism of action and inter-individual variability in drug response.

Similarly, in proteomics, D-Penicillamine-d6 could be employed in studies investigating the interactions of D-penicillamine with specific proteins. By using the deuterated form, researchers can more accurately quantify the extent of drug-protein binding or the effect of the drug on protein expression levels. This can help in identifying novel protein targets of D-penicillamine and understanding its pharmacological and toxicological profiles at the molecular level.

Exploration in Novel Chemical Synthesis Methodologies

The synthesis of deuterated compounds presents unique challenges and opportunities for innovation in synthetic organic chemistry. The development of efficient and stereoselective methods for the synthesis of D-Penicillamine-d6 is an active area of research.

One reported synthesis of D,L-[4,4′-2H6]penicillamine involves a multi-step process starting from precursor molecules where deuterium is incorporated at specific positions. umich.edudoi.org Future explorations in this area could focus on developing more streamlined and cost-effective synthetic routes. This might include the use of novel catalysts, enzymatic reactions, or flow chemistry techniques to improve yield, purity, and scalability. Furthermore, research into asymmetric synthesis methods to produce the pure D-enantiomer of Penicillamine-d6 directly would be a significant advancement, eliminating the need for chiral separation.

Development of New Research Tools Based on D-Penicillamine-d6

Beyond its role as an internal standard, D-Penicillamine-d6 is being utilized to develop sophisticated research tools for various analytical and biomedical applications.

One notable application is in nuclear magnetic resonance (NMR) spectroscopy. The deuterium-labeled compound has been used to aid in the assignment of complex 1H NMR spectra of peptides. For instance, the incorporation of D,L-[4,4′-2H6]penicillamine into cyclic enkephalin analogs allowed for the unambiguous assignment of the four Penicillamine (B1679230) methyl group resonances in the corresponding unlabeled peptides. umich.edudoi.org This demonstrates its utility in elucidating the three-dimensional structure of complex biomolecules.

Future research could expand on this by developing D-Penicillamine-d6-based probes for in vivo imaging techniques like magnetic resonance spectroscopy (MRS). Such probes could enable non-invasive monitoring of the biodistribution and target engagement of D-penicillamine in living organisms.

Interdisciplinary Applications in Materials Science and Advanced Analytical Instrumentation

The unique physicochemical properties of deuterated compounds open up possibilities for their application in materials science and the development of advanced analytical instrumentation. While specific applications of D-Penicillamine-d6 in materials science are still emerging, its properties could be leveraged in the design of novel biomaterials. For instance, the increased stability of C-D bonds compared to C-H bonds could be exploited to create more robust drug delivery systems or biocompatible coatings for medical devices.

Q & A

Q. How to formulate FINER-compliant research questions for grant proposals on D-Penicillamine-d6?

  • Question Design : Apply FINER criteria:
  • Feasible : “Does isotopic labeling alter D-penicillamine’s copper-binding kinetics in vitro?”
  • Novel : “Can D-Penicillamine-d6 serve as a tracer for disrupted metal homeostasis in Parkinson’s disease?”
  • Ethical : Exclude human trials until preclinical toxicity profiles are established .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.